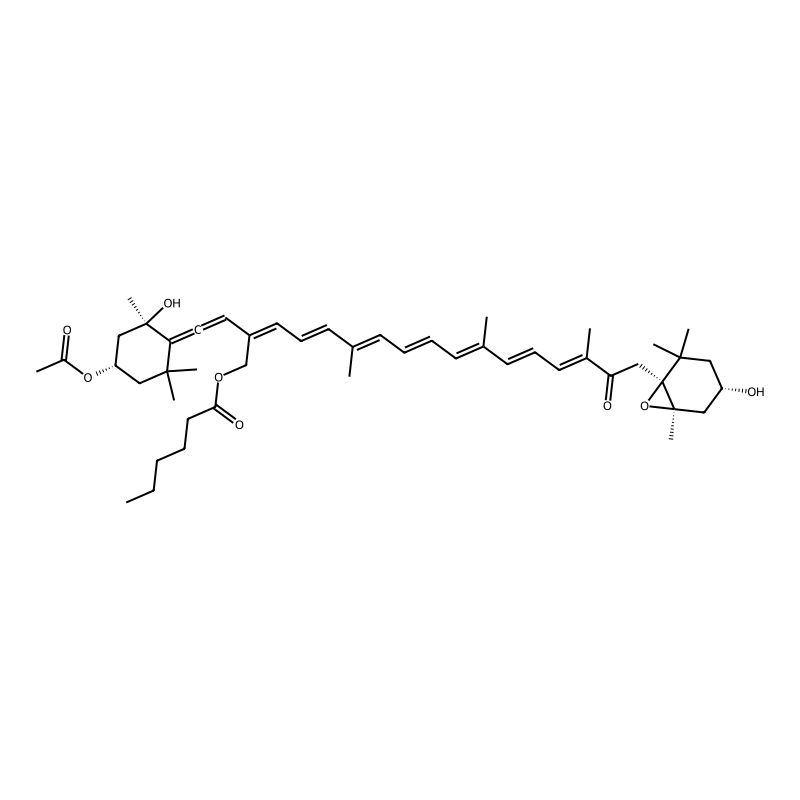

19'-Hexanoyloxyfucoxanthin

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Specific Diatom Species

The presence of 19'-Hexanoyloxyfucoxanthin can be used as a marker for identifying and quantifying the abundance of Phaeodactylum in the marine environment. Studies have shown a strong correlation between the concentration of 19'-Hexanoyloxyfucoxanthin and the presence of Phaeodactylum cells []. This allows researchers to track blooms of these diatoms and understand their contribution to marine primary productivity.

Physiological Functions

While the exact role of 19'-Hexanoyloxyfucoxanthin within diatoms is still being investigated, some research suggests it may play a part in light harvesting and energy transfer during photosynthesis []. Additionally, it has been hypothesized to act as a photoprotective agent, shielding the organism from harmful ultraviolet radiation.

19'-Hexanoyloxyfucoxanthin is a carotenoid pigment that belongs to the fucoxanthin family, characterized by its unique hexanoyloxy group at the 19' position. This compound is primarily found in certain marine phytoplankton, notably in species such as Emiliania huxleyi and Pavlova lutheri. It exhibits a yellow-orange coloration and plays a significant role in photosynthesis, contributing to light absorption in aquatic environments. The molecular formula for 19'-hexanoyloxyfucoxanthin is .

- Oxidation: The compound can be oxidized to form different derivatives, which may alter its spectral properties and biological activity .

- Hydrolysis: In the presence of water, 19'-hexanoyloxyfucoxanthin can hydrolyze, potentially affecting its stability and function in biological systems.

- Isomerization: The compound can also undergo isomerization, leading to the formation of cis-isomers that exhibit different absorption characteristics .

Research indicates that 19'-hexanoyloxyfucoxanthin possesses notable biological activities, including:

- Antioxidant Properties: Like other carotenoids, it exhibits antioxidant activity, which helps in protecting cells from oxidative stress .

- Anticancer Effects: Preliminary studies suggest potential anticancer properties, although further research is needed to elucidate these effects fully .

- Role in Photosynthesis: As a pigment, it plays a crucial role in capturing light energy for photosynthesis in marine phytoplankton .

The synthesis of 19'-hexanoyloxyfucoxanthin can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting the pigment from marine microalgae such as Emiliania huxleyi using organic solvents like acetone or ethanol .

- Chemical Synthesis: Laboratory synthesis may involve the modification of existing carotenoids through controlled reactions to introduce the hexanoyloxy group at the 19' position. This process typically requires advanced organic chemistry techniques .

19'-Hexanoyloxyfucoxanthin has several applications across various fields:

- Nutraceuticals: Due to its antioxidant properties, it is explored for use in dietary supplements and functional foods aimed at promoting health and preventing diseases .

- Cosmetics: Its potential skin benefits make it a candidate for inclusion in cosmetic formulations aimed at anti-aging and skin protection .

- Environmental Monitoring: The presence of this pigment can serve as a biomarker for assessing phytoplankton populations and their ecological roles in marine environments .

Several compounds are structurally or functionally similar to 19'-hexanoyloxyfucoxanthin. Here are some notable examples:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Fucoxanthin | No substituent at the 19' position | More widely studied for its health benefits |

| 19'-Butanoyloxyfucoxanthin | Butanoyloxy group instead of hexanoyloxy | Different spectral properties; less common |

| Diadinoxanthin | Different end group structure | Exhibits different light absorption characteristics |

| Lutein | Hydroxyl groups instead of ester groups | Known for eye health benefits |

The uniqueness of 19'-hexanoyloxyfucoxanthin lies in its specific hexanoyloxy substitution, which influences its solubility, absorption characteristics, and biological activity compared to other carotenoids. Its distinct profile makes it an interesting subject for further research into its ecological and health-related applications .

19'-Hexanoyloxyfucoxanthin represents a specialized carotenoid pigment with distinctive taxonomic distribution patterns within marine phytoplankton communities [1] [4]. The compound exhibits a restricted occurrence primarily within specific algal groups, serving as a valuable chemotaxonomic marker for identifying and quantifying particular phytoplankton taxa in marine ecosystems [44] [46].

The taxonomic distribution of 19'-Hexanoyloxyfucoxanthin is fundamentally linked to the evolutionary relationships within marine algae [16]. Research has demonstrated that this pigment is predominantly synthesized by members of the Haptophyta division, with particularly high concentrations observed in certain species belonging to the Prymnesiophyceae class [1] [4]. The biosynthesis of 19'-Hexanoyloxyfucoxanthin appears to be a derived characteristic that evolved within specific lineages of haptophytes, distinguishing them from other marine phytoplankton groups [16].

Within the broader context of marine phytoplankton taxonomy, 19'-Hexanoyloxyfucoxanthin occurs alongside other fucoxanthin derivatives, including 19'-butanoyloxyfucoxanthin and fucoxanthin itself [4] [12]. The relative proportions of these compounds vary significantly among different species and strains, creating distinctive pigment signatures that can be exploited for chemotaxonomic purposes [14] [15]. This variation in pigment composition reflects the complex evolutionary history and physiological adaptations of different haptophyte lineages [16].

The pigment has been documented in numerous studies utilizing high-performance liquid chromatography techniques for phytoplankton identification [4] [12] [24]. These analytical approaches have revealed that 19'-Hexanoyloxyfucoxanthin often co-occurs with other diagnostic pigments, including chlorophyll c variants and specific carotenoids, forming characteristic pigment profiles that are species or group-specific [16] [23].

| Taxonomic Group | Occurrence | Diagnostic Value | Associated Pigments |

|---|---|---|---|

| Haptophytes | High | Primary marker | Chlorophyll c2, fucoxanthin |

| Prymnesiophyceae | Very High | Species-specific | Diadinoxanthin, diatoxanthin |

| Chrysophyceae | Variable | Secondary marker | Fucoxanthin, chlorophyll c |

| Dinoflagellates | Rare | Tertiary endosymbiont marker | Peridinin, chlorophyll c2 |

Presence in Haptophytes and Specific Algal Species

The haptophyte algae represent the primary reservoir of 19'-Hexanoyloxyfucoxanthin in marine ecosystems, with extensive research documenting its occurrence across multiple genera and species within this taxonomic group [14] [15] [16]. Among the most extensively studied haptophyte species, Emiliania huxleyi demonstrates significant variability in 19'-Hexanoyloxyfucoxanthin content, with strain-dependent differences affecting the reliability of this pigment as a taxonomic marker [14].

Emiliania huxleyi exhibits remarkable genetic and physiological variation in pigment composition across different strains [14]. Research involving sixteen different strains revealed distinct strain-dependent differences in the ratios of fucoxanthin, 19'-hexanoyloxyfucoxanthin, and 19'-butanoyloxyfucoxanthin, which complicates the use of individual pigments as species-level taxonomic markers [14]. The pigment composition in Emiliania huxleyi responds dynamically to environmental conditions, with fucoxanthin and 19'-hexanoyloxyfucoxanthin concentrations showing strong correlations under various growth conditions [14].

Spectral quality significantly influences pigment composition in Emiliania huxleyi, with dramatic changes observed in response to different light conditions [15]. Under blue spectral conditions, 19'-hexanoyloxyfucoxanthin prevails, while fucoxanthin dominates under green and red light environments [15]. This spectral-dependent pigment regulation demonstrates the sophisticated photoacclimation mechanisms employed by haptophyte algae [15].

Phaeocystis species represent another critical group within the haptophytes where 19'-Hexanoyloxyfucoxanthin occurrence varies significantly among different species and geographical populations [1] [2] [45]. Phaeocystis globosa populations in the Beibu Gulf demonstrate the absence of 19'-hexanoyloxyfucoxanthin, despite this pigment being traditionally considered diagnostic for Phaeocystis species [2] [45]. Instead, these populations contain 19'-butanoyloxyfucoxanthin as the primary diagnostic pigment, highlighting the need for region-specific pigment characterization [2] [45].

The chrysophyte Pelagococcus subviridis represents an additional taxonomic group containing 19'-Hexanoyloxyfucoxanthin, though in lower concentrations compared to haptophytes [4] [17]. This species contains all three fucoxanthin derivatives, including 19'-hexanoyloxyfucoxanthin, 19'-butanoyloxyfucoxanthin, and fucoxanthin, in widely different proportions [4] [17].

| Species | 19'-Hexanoyloxyfucoxanthin Content | Environmental Influence | Geographic Distribution |

|---|---|---|---|

| Emiliania huxleyi | Variable (strain-dependent) | High spectral sensitivity | Global |

| Phaeocystis antarctica | High and stable | Low environmental variability | Southern Ocean |

| Phaeocystis globosa | Absent in some populations | Regional variation | Beibu Gulf |

| Pelagococcus subviridis | Moderate | Unknown | Limited regions |

Accumulation in Marine Filter Feeders and Food Chain Transfer

The transfer of 19'-Hexanoyloxyfucoxanthin from primary producers to higher trophic levels represents a critical pathway for carotenoid distribution within marine food webs [7] [39] [43]. Marine filter feeders, particularly bivalve mollusks, serve as important bioaccumulators of this pigment, concentrating it from the water column through their feeding activities [7] [39].

Mytilus galloprovincialis, the Mediterranean mussel, demonstrates significant accumulation of 19'-Hexanoyloxyfucoxanthin and its metabolic derivatives [7] [39]. Research conducted on specimens from the Black Sea revealed the presence of six distinct carotenoids with 19- or 19'-hexanoyloxy moieties in the edible tissues [7] [39]. These compounds include 19'-hexanoyloxyfucoxanthin itself, along with 19'-hexanoyloxyfucoxanthinol, 19'-hexanoyloxyhalocynthiaxanthin, 19-hexanoyloxycrassostreaxanthin A, 19-hexanoyloxymytiloxanthin, and 19-hexanoyloxyallenicmytiloxanthin [7] [39].

The metabolic transformation of 19'-Hexanoyloxyfucoxanthin within filter feeders represents a complex biochemical process that generates numerous derivative compounds [7] [39]. These metabolites were characterized using advanced analytical techniques including ultraviolet-visible spectroscopy, fast atom bombardment mass spectrometry, circular dichroism, and proton nuclear magnetic resonance spectroscopy [7] [39]. The formation of these metabolites suggests active biochemical processing of the original pigment within mussel tissues [7] [39].

Filter feeders play a crucial role in concentrating carotenoids from the marine environment, with their tissue composition largely reflecting dietary intake patterns [43]. The carotenoid profiles observed in these organisms provide valuable insights into the phytoplankton communities they consume, serving as biological integrators of temporal and spatial variations in primary producer communities [43].

The bioaccumulation process involves selective retention and modification of carotenoids obtained from phytoplankton consumption [43]. While some marine animals exhibit minimal accumulation of dietary carotenoids, others, including mollusks, present tissue compositions that closely mirror their dietary intake [43]. This selective accumulation and retention process contributes to the concentration of 19'-Hexanoyloxyfucoxanthin derivatives in higher trophic levels [43].

| Filter Feeder Species | Accumulation Efficiency | Metabolite Production | Tissue Distribution |

|---|---|---|---|

| Mytilus galloprovincialis | High | Six identified derivatives | Primarily edible tissues |

| Mytilus edulis | Moderate | Unknown derivatives | Various tissue types |

| Other bivalves | Variable | Limited data | Tissue-specific patterns |

Environmental Factors Influencing 19'-Hexanoyloxyfucoxanthin Concentrations

Light conditions represent one of the most significant environmental factors affecting 19'-Hexanoyloxyfucoxanthin concentrations [14] [15]. Research on Emiliania huxleyi demonstrates that the ratio of total fucoxanthins to chlorophyll a correlates strongly with photon flux density, providing a potential indicator of physiological status relative to irradiance levels [14]. Under varying light intensities and spectral qualities, dramatic pigment changes occur either through interconversion of pigments with similar chromophoric structures or through de novo synthesis [15].

Spectral composition of available light dramatically influences the balance between fucoxanthin and 19'-hexanoyloxyfucoxanthin in haptophyte species [15]. Blue spectral conditions favor 19'-hexanoyloxyfucoxanthin accumulation, while green and red light environments promote fucoxanthin dominance [15]. This spectral-dependent regulation reflects sophisticated photoacclimation mechanisms that optimize light harvesting efficiency under different underwater light environments [15].

| Environmental Factor | Effect Magnitude | Response Type | Interaction Effects |

|---|---|---|---|

| Light intensity | High | Dose-dependent | Synergistic with nutrients |

| Spectral quality | Very High | Qualitative shift | Independent of other factors |

| Temperature | Moderate | Species-specific | Strong with salinity |

| Iron availability | High | Non-linear response | Interactive with light |

| Salinity | Moderate | Stress-related | Temperature-dependent |

Geographical and Seasonal Variations in Marine Ecosystems

The geographical distribution of 19'-Hexanoyloxyfucoxanthin exhibits distinct patterns across different marine ecosystems, reflecting the biogeographical preferences of haptophyte species and regional environmental conditions [4] [11] [29] [31] [32]. These spatial variations provide insights into global phytoplankton community structure and the ecological factors controlling haptophyte distribution [22] [31].

Arctic and Antarctic regions demonstrate contrasting patterns of 19'-Hexanoyloxyfucoxanthin occurrence [4] [8] [30]. Antarctic waters show extensive distribution of this pigment, particularly associated with Phaeocystis antarctica populations [4] [8]. Research during the Southern Ocean investigations revealed significant concentrations ranging from 2.4 to 83 mg m-2 in the top 100 meters of the water column [4]. In some Antarctic stations, 19'-hexanoyloxyfucoxanthin concentrations exceeded those of fucoxanthin, indicating the dominance of haptophyte species in these polar ecosystems [4].

The Southern Ocean exhibits distinct morphotype-related patterns in 19'-Hexanoyloxyfucoxanthin content [30]. Research on Emiliania huxleyi morphotypes revealed that Southern Ocean type B/C strains consistently showed 19'-hexanoyloxyfucoxanthin to chlorophyll ratios greater than 1, while type A strains from other regions maintained ratios below 1 [30]. This morphotype-specific distribution suggests evolutionary adaptations to Southern Ocean environmental conditions [30].

North Pacific ecosystems display complex spatial patterns of 19'-Hexanoyloxyfucoxanthin distribution associated with major oceanographic fronts [11] [29]. Studies along the North Pacific Transition Zone revealed distinct phytoplankton composition differences between the Subtropical Front and Transition Zone Chlorophyll Front [29]. The pigment serves as a nanoplankton marker in these systems, with concentrations calculated using specific conversion factors of 1.27 times the 19'-hexanoyloxyfucoxanthin concentration [29].

Atlantic Ocean regions show variable 19'-Hexanoyloxyfucoxanthin distributions related to seasonal oceanographic processes [4] [46]. The North Atlantic demonstrates significant temporal variations, with highest concentrations often associated with specific seasonal blooms [33]. Research in the Bermuda Atlantic Time-series Study site has documented long-term variations in haptophyte abundances, with enhanced biomass observed during certain periods relative to baseline conditions [24].

Baltic Sea ecosystems exhibit unique patterns of 19'-Hexanoyloxyfucoxanthin occurrence linked to regional environmental characteristics [32]. Long-term studies at the Boknis Eck Time Series Station revealed decreasing trends in dimethylated sulfur compounds associated with concurrent declines in the sum of 19'-hexanoyloxyfucoxanthin and 19'-butanoyloxyfucoxanthin concentrations [32]. These trends reflect changes in prymnesiophyte and chrysophyte community composition over decadal timescales [32].

Mediterranean Sea populations demonstrate region-specific pigment characteristics [20] [21]. Research in the Black Sea revealed the presence of 19'-Hexanoyloxyfucoxanthin derivatives in filter-feeding organisms, indicating active food web transfer processes in these semi-enclosed marine systems [20] [21].

Seasonal variations in 19'-Hexanoyloxyfucoxanthin concentrations reflect the phenology of haptophyte species and their responses to changing environmental conditions [10] [24]. Temporal patterns display distinct seasonal maxima and minima associated with optimal growth conditions for different haptophyte taxa [24]. These seasonal cycles often correlate with broader patterns of ocean productivity and environmental variability [24].

Climate forcing mechanisms, including El Niño Southern Oscillation and Pacific Decadal Oscillation events, influence interannual variations in 19'-Hexanoyloxyfucoxanthin distributions [24]. These climate-related variations affect the geographical boundaries of different water masses and their associated phytoplankton communities [11] [29].

| Marine Region | Concentration Range (mg m-2) | Seasonal Pattern | Dominant Species |

|---|---|---|---|

| Antarctic waters | 2.4 - 83.0 | Austral summer peak | Phaeocystis antarctica |

| North Pacific | Variable | Spring maximum | Emiliania huxleyi |

| North Atlantic | 0.1 - 50.0 | Variable seasonal | Mixed haptophytes |

| Baltic Sea | Declining trend | Summer-autumn | Prymnesiophytes |

| Mediterranean/Black Sea | Moderate levels | Spring-summer | Regional haptophytes |

The biosynthesis of 19'-hexanoyloxyfucoxanthin follows a complex pathway that originates from the universal isoprenoid precursors dimethylallyl pyrophosphate and isopentenyl pyrophosphate [1] [2]. These fundamental building blocks are synthesized through the methylerythritol phosphate pathway in diatoms and haptophytes, providing the essential carbon skeletons for all subsequent carotenoid intermediates [3] [4].

The initial committed step involves the condensation of two geranylgeranyl pyrophosphate molecules by phytoene synthase to form 15-cis-phytoene, the first carotenoid intermediate in the pathway [5] [6]. This reaction represents the entry point into carotenoid biosynthesis and establishes the forty-carbon backbone characteristic of all carotenoids [5]. Subsequently, phytoene undergoes a series of desaturation reactions catalyzed by phytoene desaturase and ζ-carotene desaturase, introducing conjugated double bonds that extend the chromophore system and ultimately yield all-trans-lycopene [5] [6].

The pathway then proceeds through β-carotene formation via lycopene β-cyclase, followed by hydroxylation to zeaxanthin through cytochrome P450 enzymes rather than the traditional β-carotene hydroxylase found in plants [2] [3]. This represents a crucial divergence point where the pathway begins to branch toward the specialized fucoxanthin derivatives characteristic of marine algae [3] [4].

Zeaxanthin serves as the substrate for zeaxanthin epoxidase, which catalyzes the sequential epoxidation of both β-ionone rings to produce violaxanthin [1] [2]. This epoxidation step is critical as violaxanthin represents the immediate precursor to the fucoxanthin biosynthetic branch that ultimately leads to 19'-hexanoyloxyfucoxanthin formation [1] [7].

The pathway complexity increases significantly beyond violaxanthin, where violaxanthin de-epoxidase-like 1 catalyzes the tautomerization to neoxanthin, establishing the branching point for both diadinoxanthin and fucoxanthin synthesis [1] [7]. Neoxanthin represents the last common intermediate before the pathway diverges into the specialized fucoxanthin derivatives that distinguish marine algae from terrestrial plants [1] [2].

| Precursor | Molecular Formula | Enzyme | Product | Cofactor Requirements |

|---|---|---|---|---|

| DMAPP + IPP | C₅H₁₂O₇P₂ | Geranylgeranyl pyrophosphate synthase | GGPP | Mg²⁺ |

| 2 × GGPP | C₂₀H₃₆O₇P₂ | Phytoene synthase | Phytoene | Mg²⁺ |

| Phytoene | C₄₀H₆₄ | Phytoene desaturase | ζ-Carotene | FAD, NADPH |

| ζ-Carotene | C₄₀H₆₀ | ζ-Carotene desaturase | Lycopene | FAD, NADPH |

| Lycopene | C₄₀H₅₆ | Lycopene β-cyclase | β-Carotene | None |

Enzymatic Mechanisms and Key Transformation Reactions

The enzymatic mechanisms governing 19'-hexanoyloxyfucoxanthin biosynthesis involve a sophisticated series of transformations that have been elucidated through recent molecular genetic studies in model diatoms [1] [8] [9]. The pathway from neoxanthin to fucoxanthin requires multiple specialized enzymes that have evolved through gene duplication and neofunctionalization events [1] [7].

The critical transformation from neoxanthin involves an unknown enzyme that catalyzes the elimination of water to yield diadinoxanthin, which serves as the native substrate for violaxanthin de-epoxidase-like 2 [1] [7]. This enzyme catalyzes the tautomerization of diadinoxanthin to allenoxanthin, a reaction that is mechanistically identical to the violaxanthin to neoxanthin conversion but operates on a distinct substrate [1] [8].

The subsequent acetylation of allenoxanthin at the C3 position by an unidentified enzyme produces haptoxanthin, which serves as the substrate for zeaxanthin epoxidase 1 [1] [7]. This enzyme performs the epoxidation of haptoxanthin to phaneroxanthin, representing one of the two final steps in fucoxanthin biosynthesis [8] [9]. The identification of zeaxanthin epoxidase 1 revealed its sequence similarity to plant zeaxanthin epoxidases but with altered substrate specificity [1] [8].

The final enzymatic step in fucoxanthin formation involves carotenoid isomerase 5, which unexpectedly functions as an alkyne hydratase rather than a conventional isomerase [8] [9]. This enzyme catalyzes the hydration of the internal alkyne present in phaneroxanthin, introducing the characteristic keto group at C8 that defines fucoxanthin structure [8] [9]. The reaction requires reduced flavin adenine dinucleotide as a cofactor and is enhanced under oxygen-depleted conditions [8] [9].

The formation of 19'-hexanoyloxyfucoxanthin from fucoxanthin requires two additional enzymatic steps that remain incompletely characterized [10] [11]. The first involves hydroxylation at the C19' position, likely catalyzed by a cytochrome P450-type hydroxylase that introduces the hydroxyl group necessary for subsequent esterification [10] [11]. The second step involves esterification with hexanoic acid, presumably catalyzed by an acyltransferase enzyme that forms the characteristic hexanoyl ester linkage [10] [11].

Research has demonstrated that 19'-hexanoyloxyfucoxanthin synthesis from fucoxanthin occurs with light as a modulating factor, suggesting that the final enzymatic steps are subject to photoregulation [10]. The steady-state kinetics of this conversion indicate that light intensity influences the rate of synthesis, potentially through effects on enzyme expression or cofactor availability [10] [12].

The enzymatic mechanism for hexanoyl ester formation likely involves activation of hexanoic acid to hexanoyl-CoA, followed by transfer to the 19'-hydroxyl group of hydroxyfucoxanthin [10] [11]. This reaction represents the final step in the biosynthetic pathway and determines the specific acyl chain length that characterizes this fucoxanthin derivative [10] [11].

Relationship to Fucoxanthin Biosynthesis

Fucoxanthin biosynthesis itself follows a substantially more complex pathway than initially anticipated, involving diadinoxanthin metabolism as the central regulatory hub connecting photoprotective xanthophyll cycles with fucoxanthin formation [1] [7]. This integration reveals how marine algae have evolved sophisticated mechanisms to balance light harvesting and photoprotection through coordinated carotenoid metabolism [1] [2].

The pathway from violaxanthin to fucoxanthin proceeds through neoxanthin, diadinoxanthin, allenoxanthin, haptoxanthin, and phaneroxanthin as essential intermediates [1] [7]. Each transformation involves specific enzymes that have evolved from ancestral xanthophyll cycle components through gene duplication and functional divergence [1] [7]. This evolutionary process has generated the complex enzymatic machinery necessary for fucoxanthin biosynthesis in diatoms and haptophytes [1] [7].

Genetic Regulation of 19'-Hexanoyloxyfucoxanthin Production

Growth phase regulation demonstrates that 19'-hexanoyloxyfucoxanthin production peaks during the logarithmic growth phase, reflecting cell cycle-dependent gene expression patterns [15] [12]. This temporal regulation suggests that carotenoid biosynthesis is coordinated with cellular division and metabolic activity [15]. The molecular mechanisms likely involve growth-phase-specific transcription factors that regulate metabolic gene networks [15].

| Regulatory Factor | Molecular Target | Mechanism | Effect on Production |

|---|---|---|---|

| Light intensity | Light-responsive promoters | Transcriptional activation | Increased synthesis rate |

| Temperature | Heat shock proteins | Stress response pathways | Temperature-dependent enhancement |

| Nutrient status | Metabolic regulators | Metabolic reprogramming | Limitation-induced increase |

| Iron availability | Iron-starvation proteins | Homeostatic regulation | Iron-dependent modulation |

| Growth phase | Cell cycle factors | Temporal gene expression | Phase-specific production |

Metabolic Engineering Approaches for Enhanced Biosynthesis

Metabolic engineering strategies for enhancing 19'-hexanoyloxyfucoxanthin biosynthesis build upon recent advances in understanding the fucoxanthin biosynthetic pathway and its regulation [2] [16] [17]. These approaches aim to optimize production for biotechnological applications while maintaining cellular viability and function [2] [16].

Gene overexpression strategies focus on the rate-limiting enzymes in the pathway, particularly phytoene synthase, which catalyzes the first committed step in carotenoid biosynthesis [2] [16] [17]. Overexpression of phytoene synthase has been demonstrated to increase carotenoid flux in various microorganisms, providing a foundation for enhancing 19'-hexanoyloxyfucoxanthin production [16] [17]. Additional targets include phytoene desaturase, ζ-carotene desaturase, and the specialized enzymes involved in fucoxanthin synthesis [2] [9].

The identification of carotenoid isomerase 5 as the fucoxanthin synthase provides a specific target for metabolic engineering approaches [8] [9]. Overexpression of this enzyme, along with the upstream enzymes violaxanthin de-epoxidase-like 2 and zeaxanthin epoxidase 1, could enhance the conversion of common carotenoid intermediates to fucoxanthin [8] [9]. This strategy requires careful balancing to avoid metabolic burden while maximizing product formation [16].

Pathway balancing represents a critical aspect of metabolic engineering for 19'-hexanoyloxyfucoxanthin production [16] [17]. The complex nature of the biosynthetic pathway requires coordinated expression of multiple enzymes to prevent intermediate accumulation and optimize flux toward the desired product [16]. This approach involves using promoters of varying strengths to achieve optimal enzyme ratios [16] [17].

Precursor enhancement strategies target the methylerythritol phosphate pathway to increase the supply of dimethylallyl pyrophosphate and isopentenyl pyrophosphate [2] [16]. Overexpression of key enzymes in this pathway, including 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase, can enhance isoprenoid precursor availability [16] [17].

Cofactor optimization approaches address the substantial NADPH requirements of the carotenoid biosynthetic pathway [16] [17]. Engineering enhanced NADPH regeneration systems, such as overexpression of glucose-6-phosphate dehydrogenase or malic enzyme, can support increased carotenoid synthesis [16]. This strategy is particularly important given the multiple NADPH-dependent steps in the pathway [2] [9].

Synthetic biology tools, including CRISPR/Cas9 genome editing, provide precise methods for implementing metabolic engineering strategies in marine algae [17] [18] [19]. The establishment of CRISPR/Cas9 technology in diatoms enables targeted gene knockouts, gene insertions, and promoter modifications [18] [19] [20]. These tools allow for sophisticated genetic modifications that were previously impossible in marine microorganisms [21] [19].

Adaptive laboratory evolution represents an alternative approach that complements rational metabolic engineering [16] [17]. This strategy involves subjecting algal cultures to selective pressure for enhanced 19'-hexanoyloxyfucoxanthin production, allowing natural selection to identify beneficial mutations [16]. The resulting strains can then be analyzed to identify the genetic changes responsible for improved production [16].

Cultivation optimization strategies complement genetic modifications by providing environmental conditions that maximize 19'-hexanoyloxyfucoxanthin synthesis [15] [16] [22]. These approaches include optimization of light conditions, temperature, pH, and nutrient concentrations based on understanding of the regulatory mechanisms governing production [15] [12]. Mixotrophic cultivation strategies have shown particular promise for enhancing carotenoid accumulation [22].

The integration of metabolic engineering approaches with cultivation optimization represents the most promising strategy for achieving commercially viable 19'-hexanoyloxyfucoxanthin production [16] [17]. This comprehensive approach addresses both the genetic capacity for synthesis and the environmental conditions necessary to realize that capacity [16] [17].

| Engineering Strategy | Target | Implementation | Expected Outcome | Challenges |

|---|---|---|---|---|

| Enzyme overexpression | PSY, CRTISO5, VDL2 | Strong promoters | 2-10× increased flux | Metabolic burden |

| Pathway balancing | Multi-gene expression | Promoter tuning | Optimized intermediate flow | Complex regulation |

| Precursor enhancement | MEP pathway | Enzyme overexpression | Enhanced substrate supply | Competing pathways |

| CRISPR editing | Specific genes | Targeted modifications | Precise genetic changes | Off-target effects |

| Cultivation optimization | Environmental factors | Process control | Maximized expression | Economic constraints |